molecular formula C16H16BrN3OS B6009036 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide

Cat. No.: B6009036
M. Wt: 378.3 g/mol
InChI Key: NBDPWUWFAWUZPG-UHFFFAOYSA-N
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Description

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with bromine and methyl groups, linked to a benzamide moiety through a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with molecular targets through its functional groups. The bromine and carbamothioyl groups can participate in various chemical interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3OS/c1-9-4-5-12(10(2)8-9)15(21)20-16(22)19-14-7-6-13(17)11(3)18-14/h4-8H,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPWUWFAWUZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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